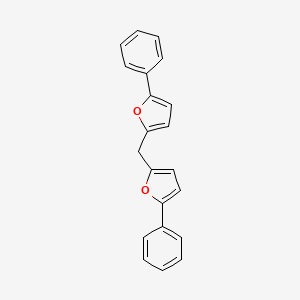
Bis(5-phenylfuran-2-yl)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(5-phenylfuran-2-yl)methane: is an organic compound characterized by the presence of two phenylfuran groups attached to a central methane carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-phenylfuran-2-yl)methane typically involves the reaction of 5-phenylfurfuryl alcohol derivatives with concentrated perchloric acid in dioxane at room temperature for 35-40 hours . This method ensures the formation of the desired product with high selectivity and yield.
Industrial Production Methods: The use of solid acidic nanocatalysts has been explored for similar compounds, indicating potential pathways for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(5-phenylfuran-2-yl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the furan rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use palladium on carbon as a catalyst.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and materials science .
Scientific Research Applications
Bis(5-phenylfuran-2-yl)methane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown promise in developing new therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of Bis(5-phenylfuran-2-yl)methane involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as sirtuins, which play a role in various cellular processes . The compound’s structure allows it to fit into the active sites of these enzymes, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Bis(5-methylfuran-2-yl)methane: Similar in structure but with methyl groups instead of phenyl groups.
Bis(indolyl)methane: Contains indole groups instead of furan rings.
Bis(pyrazolyl)methane: Features pyrazole rings instead of furan rings.
Uniqueness: Bis(5-phenylfuran-2-yl)methane is unique due to its phenylfuran structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and advanced materials .
Properties
CAS No. |
102732-77-4 |
|---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-phenyl-5-[(5-phenylfuran-2-yl)methyl]furan |
InChI |
InChI=1S/C21H16O2/c1-3-7-16(8-4-1)20-13-11-18(22-20)15-19-12-14-21(23-19)17-9-5-2-6-10-17/h1-14H,15H2 |
InChI Key |
ZNFIWXGHBFRARO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(O2)CC3=CC=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


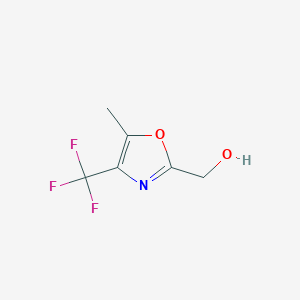
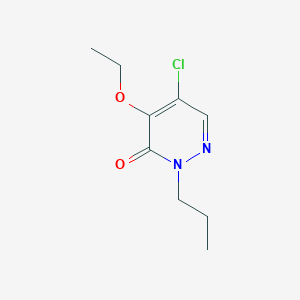
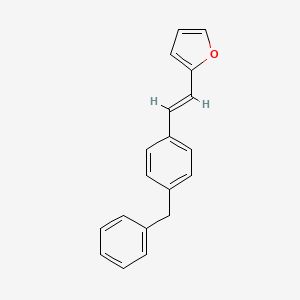
![4-[(2,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B12915085.png)
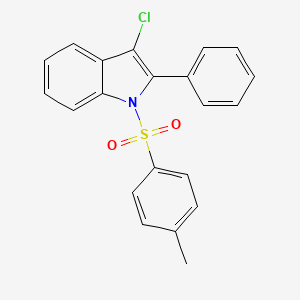
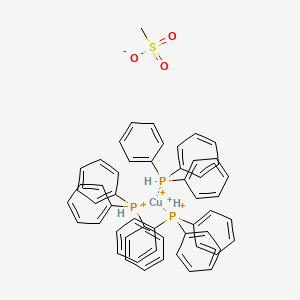
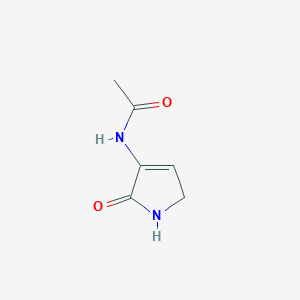
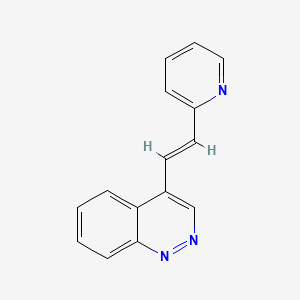
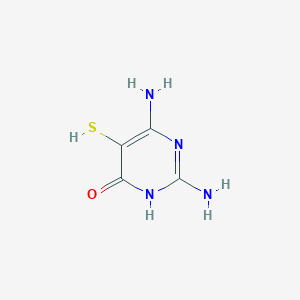
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 2,7-dihydro-2,7-dimethyl-](/img/structure/B12915111.png)
![3-[(5-Nitro-2-furyl)methyleneamino]thiazolidin-2-one](/img/structure/B12915112.png)
![3-(2-Bromophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915116.png)
![2-[(4-Chlorobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12915122.png)
![2,3,9,10-Tetramethoxyisoindolo[2,1-b]isoquinolin-5(7H)-one](/img/structure/B12915130.png)
